molecular formula C21H15BrN2O3 B3663807 (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B3663807
M. Wt: 423.3 g/mol
InChI Key: MFPWFUXXPQCICT-LDADJPATSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a bromophenyl group, a phenylfuran group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with a suitable diketone under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenylmethyl group, which can be achieved using bromine in the presence of a catalyst.

    Attachment of the phenylfuran group: This is typically done through a condensation reaction between a furan derivative and a phenyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the bromophenyl group in (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione distinguishes it from its analogs, potentially leading to different reactivity and biological activity. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c22-16-8-6-14(7-9-16)13-24-20(25)18(23-21(24)26)12-17-10-11-19(27-17)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPWFUXXPQCICT-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 2
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(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 3
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 4
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 5
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione

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